molecular formula C21H18N2O B11532090 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol

Cat. No.: B11532090
M. Wt: 314.4 g/mol
InChI Key: ULKOAQZZBLLKFJ-UHFFFAOYSA-N
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Description

4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole moiety linked to a phenol group through an imine linkage, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its phenol group.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer processes, while the carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. The imine linkage allows for reversible binding to biological targets, making it a versatile compound for medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure with a triazole-thiol group.

    4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Contains a pyridinyl group instead of phenol.

Uniqueness

4-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENOL is unique due to its combination of a carbazole moiety and a phenol group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as in organic electronics and medicinal chemistry.

Biological Activity

The compound 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol , also known as a Schiff base derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline. The process is usually conducted in ethanol under reflux conditions, allowing the formation of the imine linkage characteristic of Schiff bases. The product is then purified through recrystallization techniques.

PropertyValue
CAS No. 19850-06-7
Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
IUPAC Name 1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine
Canonical SMILES CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3)C4=CC=CC=C41

Antimicrobial Properties

Research has indicated that Schiff bases, including derivatives of carbazole, exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives range from 15.625 to 62.5 µM against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of carbazole derivatives has been explored extensively. In vitro studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and microbial resistance.
  • DNA Interaction : It can intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death .

Study on Antiviral Activity

A recent study evaluated the antiviral activity of carbazole derivatives against SARS-CoV-2. Molecular docking studies revealed strong binding affinities between synthesized compounds and viral proteins, suggesting potential as therapeutic agents against COVID-19 .

Evaluation of Antibiofilm Activity

Another study focused on the antibiofilm properties of Schiff bases derived from carbazole. The results indicated that these compounds could significantly reduce biofilm formation in Staphylococcus aureus, highlighting their potential use in treating biofilm-associated infections .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(9-ethylcarbazol-3-yl)methylideneamino]phenol

InChI

InChI=1S/C21H18N2O/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(24)11-9-16/h3-14,24H,2H2,1H3

InChI Key

ULKOAQZZBLLKFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)O)C4=CC=CC=C41

Origin of Product

United States

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